![molecular formula C24H28O6 B12319450 6',7'-Dihydroxybergamottin acetonide](/img/structure/B12319450.png)
6',7'-Dihydroxybergamottin acetonide
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Overview
Description
6’,7’-Dihydroxybergamottin acetonide is a natural compound found in the peels of Citrus maxima (pomelo) and other citrus fruits. It is a potent inhibitor of cytochrome P450 3A (CYP3A) activity, which is primarily responsible for the effects of grapefruit juice on cytochrome P450 activity in humans . This compound is a furanocoumarin, a class of organic chemical compounds produced by plants as a defense mechanism against predators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6’,7’-Dihydroxybergamottin acetonide typically involves extraction from natural sources such as grapefruit. The extraction process includes solvent extraction, column chromatography, and counter-current chromatography . The compound can be isolated and purified using these methods to achieve high purity levels.
Industrial Production Methods
Industrial production of 6’,7’-Dihydroxybergamottin acetonide involves large-scale extraction from citrus fruits, particularly grapefruit. The process includes mechanical extraction of the peel, followed by solvent extraction and purification using chromatographic techniques . The compound is then crystallized to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydroxybergamottin acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the furanocoumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 6’,7’-Dihydroxybergamottin acetonide, which can have different biological activities and applications .
Scientific Research Applications
Chemical Properties and Mechanism of Action
6',7'-Dihydroxybergamottin acetonide is a furanocoumarin characterized by its ability to inhibit cytochrome P450 3A4 (CYP3A4), which plays a crucial role in drug metabolism. The compound's interaction with CYP3A4 leads to altered pharmacokinetics of various medications, potentially increasing their bioavailability and toxicity when consumed with grapefruit juice.
Analytical Chemistry
- Reference Standard : this compound serves as a reference standard in analytical chemistry for studying interactions with cytochrome P450 enzymes. Its ability to inhibit CYP3A4 makes it essential for developing assays that measure enzyme activity in drug metabolism studies.
Biological Research
- Enzyme Modulation : Investigated for its role in modulating enzyme activity, this compound is pivotal in understanding metabolic pathways influenced by dietary components like grapefruit juice. Studies have shown that it significantly reduces CYP3A activity compared to other juices lacking this compound .
- Pharmacological Studies : The compound has been studied for its potential therapeutic effects, particularly in the context of drug interactions and metabolic disorders. Its mechanism as a suicide inhibitor of CYP3A4 suggests it could be leveraged to enhance the efficacy of certain drugs by preventing their premature metabolism .
Medical Applications
- Drug Interaction Studies : The compound is critical in clinical pharmacology to assess the interactions between grapefruit juice and various medications. For instance, it has been shown to inhibit the metabolism of drugs like saquinavir, affecting their therapeutic outcomes .
- Potential Therapeutic Uses : Beyond its inhibitory effects on drug metabolism, ongoing research explores its potential applications in treating conditions influenced by CYP3A4 activity, including cardiovascular diseases and cancer.
Industrial Applications
- Pharmaceutical Development : In the pharmaceutical industry, this compound is used in formulating drugs that require modulation of metabolic pathways. Its properties are utilized to enhance the bioavailability of certain medications when combined with grapefruit juice extracts .
- Natural Product Formulations : The compound is also employed in developing natural product formulations aimed at improving health outcomes through dietary interventions that modulate enzyme activity .
Case Studies
Mechanism of Action
The primary mechanism of action of 6’,7’-Dihydroxybergamottin acetonide involves the inhibition of cytochrome P450 3A (CYP3A) enzymes . This inhibition affects the metabolism of various drugs, leading to altered pharmacokinetics and potential drug interactions . The compound binds to the active site of the enzyme, preventing the metabolism of substrates and leading to increased bioavailability of certain drugs .
Comparison with Similar Compounds
Similar Compounds
Bergamottin: Another furanocoumarin found in grapefruit, also inhibits CYP3A activity.
Bergaptol: A related compound with similar biological activities.
Uniqueness
6’,7’-Dihydroxybergamottin acetonide is unique due to its potent inhibitory effect on CYP3A enzymes, which is more pronounced compared to other similar compounds . This makes it particularly significant in studies related to drug metabolism and interactions .
Biological Activity
6',7'-Dihydroxybergamottin acetonide is a furanocoumarin compound predominantly found in citrus fruits such as grapefruit, pomelos, and sour oranges. This compound is recognized for its significant biological activity, particularly in modulating the metabolism of various pharmaceutical drugs through its interaction with cytochrome P450 enzymes, notably CYP3A4. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on drug metabolism, and relevant case studies.
- Molecular Formula : C_{22}H_{26}O_5
- Molecular Weight : 398.44 g/mol
- Structure : Characterized by the presence of an acetonide group attached to the furanocoumarin backbone.
This compound primarily functions as an inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition alters the metabolism of drugs that are substrates for this enzyme, leading to increased bioavailability and potential toxicity. The compound affects both reversible and mechanism-based inhibition of CYP3A4 activity.
Inhibition Profile
- Reversible Inhibition : The compound shows significant reversible inhibition of CYP3A4, with studies indicating a 95% confidence interval for inhibition rates.
- Mechanism-Based Inhibition : Time-dependent loss of CYP3A4 protein has been observed in vitro, establishing the potency of this compound in altering enzyme activity.
Biological Activity and Drug Interactions
The biological activity of this compound has been extensively studied in relation to various drugs. Notably, it enhances the bioavailability of drugs such as felodipine and cyclosporine when consumed with grapefruit juice.
Case Study: Felodipine Interaction
In a clinical study involving healthy volunteers:
- Method : Participants ingested felodipine with grapefruit juice, orange juice-containing serum, or plain orange juice.
- Results : Grapefruit juice significantly increased the area under the plasma concentration-time curve (AUC) for felodipine by 1.9-fold compared to orange juice (P = 0.04) and increased peak concentration by 1.7-fold (P = 0.01) .
Table 1: Summary of Drug Interaction Studies
Clinical Implications
The implications of these interactions are critical in clinical settings where patients may consume grapefruit juice alongside prescribed medications. The potential for increased drug levels can lead to adverse effects or toxicity, necessitating careful management and patient education regarding dietary restrictions.
Properties
Molecular Formula |
C24H28O6 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[(E)-3-methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)pent-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H28O6/c1-15(6-8-20-23(2,3)30-24(4,5)29-20)10-12-27-22-16-7-9-21(25)28-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20H,6,8,12H2,1-5H3/b15-10+ |
InChI Key |
DLFOGGFNAICJAO-XNTDXEJSSA-N |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC4C(OC(O4)(C)C)(C)C |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC4C(OC(O4)(C)C)(C)C |
Origin of Product |
United States |
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